molecular formula C24H19N5O3S B241249 N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

Cat. No. B241249
M. Wt: 457.5 g/mol
InChI Key: ZGAIPMMHRAGCKK-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as ETP-46464 and has been studied for its potential use in cancer treatment.

Mechanism of Action

ETP-46464 inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, ETP-46464 disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. ETP-46464 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP-46464 has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ETP-46464 in lab experiments is its potent anti-cancer and anti-inflammatory effects. This makes it a promising compound for the development of new cancer and anti-inflammatory drugs. However, one limitation of using ETP-46464 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ETP-46464. One direction is the development of new cancer and anti-inflammatory drugs based on the structure of ETP-46464. Another direction is the study of the mechanism of action of ETP-46464 in more detail, including its effects on other enzymes involved in pyrimidine synthesis. Additionally, the potential use of ETP-46464 in combination therapy with other cancer drugs should be further explored. Finally, the development of more water-soluble derivatives of ETP-46464 could improve its usefulness in lab experiments and in potential drug development.

Synthesis Methods

The synthesis of ETP-46464 involves the condensation of 1-ethyl-2-oxoindole-3-carbaldehyde and 4-oxo-6-phenylthieno[2,3-d]pyrimidine-3-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain ETP-46464. The synthesis of ETP-46464 has been reported in several scientific journals.

Scientific Research Applications

ETP-46464 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ETP-46464 has also been studied for its potential use in combination therapy with other cancer drugs. In addition, ETP-46464 has been studied for its potential use in the treatment of inflammatory diseases.

properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C24H19N5O3S/c1-2-29-18-11-7-6-10-16(18)21(24(29)32)27-26-20(30)13-28-14-25-22-17(23(28)31)12-19(33-22)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,26,30)/b27-21-

InChI Key

ZGAIPMMHRAGCKK-MEFGMAGPSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=N/NC(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)/C1=O

SMILES

CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C=C(S4)C5=CC=CC=C5)C1=O

Origin of Product

United States

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